Forasartan
Overview
Description
Forasartan, also known as SC-52458, is a nonpeptide angiotensin II receptor antagonist. It is primarily used for the treatment of hypertension. By blocking the angiotensin II receptor, type 1, this compound helps in relaxing vascular smooth muscle, thereby reducing blood pressure .
Mechanism of Action
Target of Action
Forasartan is a specific antagonist of angiotensin II , and its primary target is the AT1 receptor subtype . The AT1 receptor is found in many tissues, including vascular smooth muscle and the adrenal gland .
Mode of Action
This compound competes with angiotensin II for binding at the AT1 receptor subtype . Angiotensin II is a vasoconstrictor that also stimulates the synthesis and release of aldosterone . By blocking the effects of angiotensin II, this compound decreases systemic vascular resistance . This is achieved through the inhibition of vasoconstriction, which consequently also decreases vascular resistance .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the renin-angiotensin system . Angiotensin II, the natural ligand for the AT1 receptor, increases contraction of vascular smooth muscle and stimulates aldosterone, resulting in sodium reabsorption and an increase in blood volume . By blocking the AT1 receptor, this compound inhibits these effects, leading to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction .
Pharmacokinetics
It is known that this compound is administered orally . The dose administered ranges between 150 mg-200 mg daily . This compound is absorbed quickly in the gastrointestinal tract, and within an hour it becomes significantly biologically active . Peak plasma concentrations of the drug are reached within one hour .
Result of Action
The primary result of this compound’s action is a decrease in blood pressure . By inhibiting angiotensin II receptors, this compound leads to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction . Combined, this has the effect of lowering blood pressure .
Biochemical Analysis
Biochemical Properties
Forasartan competes with angiotensin II for binding at the AT1 receptor subtype . As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decrease in systemic vascular resistance .
Cellular Effects
By inhibiting angiotensin II receptors, this compound leads to a decrease in sodium reabsorption (which decreases water content of blood) and a decrease in vasoconstriction . This has the effect of lowering blood pressure .
Molecular Mechanism
This compound is a competitive and reversible angiotensin II receptor blocker (ARB) that competes with the angiotensin II binding site on AT1 . It relaxes vascular smooth muscle, resulting in decreased blood pressure . This compound has a high affinity for the AT1 receptor .
Temporal Effects in Laboratory Settings
This compound is absorbed quickly in the gastrointestinal tract, and within an hour it becomes significantly biologically active . Peak plasma concentrations of the drug are reached within one hour .
Preparation Methods
Synthetic Routes and Reaction Conditions: Forasartan is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 2-(2H-tetrazol-5-yl)phenylpyridine, which is then coupled with 3,5-dibutyl-1H-1,2,4-triazole. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is formulated into oral dosage forms for clinical use .
Chemical Reactions Analysis
Types of Reactions: Forasartan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the this compound molecule.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Forasartan has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying angiotensin II receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and formulations
Comparison with Similar Compounds
Losartan: Another angiotensin II receptor antagonist with a longer duration of action compared to Forasartan.
Valsartan: Known for its high affinity for the angiotensin II receptor, type 1.
Irbesartan: Exhibits a strong binding affinity and is used for treating hypertension and diabetic nephropathy
Uniqueness of this compound: this compound is unique due to its specific binding properties and competitive inhibition of the angiotensin II receptor, type 1. It has a high affinity for the receptor and effectively reduces blood pressure by relaxing vascular smooth muscle .
Properties
IUPAC Name |
5-[(3,5-dibutyl-1,2,4-triazol-1-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8/c1-3-5-11-21-25-22(12-6-4-2)31(28-21)16-17-13-14-20(24-15-17)18-9-7-8-10-19(18)23-26-29-30-27-23/h7-10,13-15H,3-6,11-12,16H2,1-2H3,(H,26,27,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YONOBYIBNBCDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=N1)CCCC)CC2=CN=C(C=C2)C3=CC=CC=C3C4=NNN=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162942 | |
Record name | Forasartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Forasartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.67e-03 g/L | |
Record name | Forasartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Forasartan competes with angiotensin II for binding at the AT1 receptor subtype. As angiotensin II is a vasoconstrictor which also stimulates the synthesis and release of aldosterone, blockage of its effects results in a decreases in systemic vascular resistance. Also, since angiotensin causes vasoconstriction, the inhibition of this receptor decreases vasoconstriction, which consequently also decreases vascular resistnace. | |
Record name | Forasartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
145216-43-9 | |
Record name | Forasartan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145216-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Forasartan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145216439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Forasartan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01342 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Forasartan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORASARTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/065F7WPT0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Forasartan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015434 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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